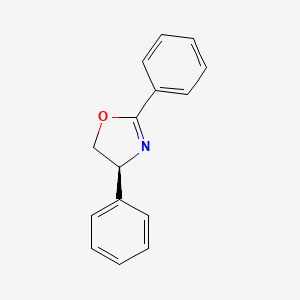

(S)-2,4-Diphenyl-4,5-dihydrooxazole

Description

Significance of Chiral Heterocycles in Modern Organic Synthesis and Catalysis

Chiral heterocycles are a class of organic compounds that have garnered significant attention due to their importance in a multitude of scientific fields, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.com These molecules are heterocyclic compounds containing a stereocenter, which results in non-superimposable mirror images known as enantiomers. numberanalytics.com This chirality is a critical factor in determining the biological and chemical properties of these compounds. numberanalytics.com

The significance of chiral heterocycles lies in their capacity for high enantioselectivity, a crucial property in various applications. numberanalytics.com In modern organic synthesis, they serve as versatile building blocks for the construction of complex molecular architectures with specific three-dimensional arrangements. numberanalytics.comnumberanalytics.com This is particularly important in medicinal chemistry, where often only one enantiomer of a drug molecule exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. hilarispublisher.com For instance, chiral piperidines are used in synthesizing antihistamines and antipsychotics, and chiral indoles are precursors to antidepressants and anti-inflammatory agents. numberanalytics.com

Furthermore, chiral heterocycles are fundamental components in the development of chiral catalysts and ligands. numberanalytics.com These catalysts are designed to direct chemical reactions to produce a specific enantiomer of a product, a process known as asymmetric catalysis. hilarispublisher.com This method is a powerful and environmentally friendly approach for synthesizing chiral molecules with high atom economy. researchgate.net The development of new and efficient chiral catalysts is an ongoing area of research aimed at improving the selectivity and efficiency of asymmetric synthesis. numberanalytics.com The applications of chiral heterocycles also extend to materials science, with emerging uses in the creation of chiral polymers and liquid crystals for optical and electronic devices. numberanalytics.com

Historical Context and Evolution of Dihydrooxazole Derivatives in Asymmetric Transformations

Dihydrooxazole derivatives, particularly chiral oxazolines, have become pivotal in the field of asymmetric catalysis. Their widespread application as chiral ligands in transition metal-catalyzed reactions has been a significant development in organic synthesis. These compounds are valued for their ability to induce chirality in a predictable and controlled manner.

The evolution of dihydrooxazole derivatives in asymmetric transformations has seen several key advancements. Researchers have developed numerous synthetic routes to access a wide variety of these compounds, allowing for the fine-tuning of their steric and electronic properties to suit specific catalytic reactions. researchgate.netresearchgate.net The modular nature of their synthesis has facilitated the creation of extensive libraries of chiral ligands for screening in various asymmetric reactions. researchgate.net

A notable trend in this area has been the development of novel ligand architectures incorporating the dihydrooxazole moiety. For example, phosphinooxazoline (PHOX) ligands, which combine a phosphorus donor with an oxazoline (B21484) ring, have demonstrated excellent performance in a range of transition-metal-catalyzed asymmetric reactions. researchgate.netsigmaaldrich.com More recent innovations include the creation of siloxane-substituted oxazoline ferrocenes, which have shown significant potential as highly effective chiral ligands and catalysts, often surpassing the performance of classical oxazoline ferrocene (B1249389) ligands. researchgate.net The ongoing research in this field continues to push the boundaries of asymmetric catalysis, enabling the synthesis of increasingly complex and valuable chiral molecules. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(4S)-2,4-diphenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13/h1-10,14H,11H2/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQJMAHDNUWGFH-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 2,4 Diphenyl 4,5 Dihydrooxazole and Its Analogues

Foundational Synthetic Routes to Dihydrooxazole Ring Systems

Cyclization Reactions of Amino Alcohols with Carboxylic Acid Derivatives

A primary and well-established method for constructing the 4,5-dihydrooxazole ring involves the cyclization of β-amino alcohols with various carboxylic acid derivatives. nih.govlibretexts.org This approach is versatile, allowing for the introduction of a wide range of substituents at the 2-position of the dihydrooxazole ring. The reaction typically proceeds via an initial acylation of the amino group of the amino alcohol by the carboxylic acid derivative, followed by an intramolecular cyclization with the elimination of water or another small molecule.

Commonly used carboxylic acid derivatives include:

Carboxylic acids: Direct condensation with amino alcohols, often requiring dehydrating agents or azeotropic removal of water.

Acid chlorides: Highly reactive acylating agents that readily react with amino alcohols, often in the presence of a base to neutralize the HCl byproduct. youtube.com

Esters: Can be used for the acylation of amino alcohols, a reaction known as aminolysis. libretexts.org

The reactivity of these derivatives generally follows the order: acid chlorides > anhydrides > esters > amides. youtube.com

Condensation Methodologies Involving Aldehydes and Chiral Auxiliaries

An alternative strategy for the synthesis of dihydrooxazoles involves the condensation of aldehydes with chiral amino alcohols. organic-chemistry.orgnih.gov This method is particularly useful for creating 2,4-disubstituted oxazolines. The reaction proceeds through the formation of an intermediate oxazolidine, which is then oxidized to the desired 2,5-dihydrooxazole. organic-chemistry.orgnih.gov Subsequent isomerization or further reaction can lead to the fully aromatic oxazole. While this method primarily yields oxazoles, the dihydrooxazole intermediate is a key species. organic-chemistry.orgnih.gov The use of chiral auxiliaries, such as those derived from amino acids, can induce stereoselectivity in these reactions. scielo.org.mxresearchgate.net

Multi-Step Synthesis Protocols from Enantiomerically Pure Precursors (e.g., (S)-(+)-2-Phenylglycinol)

The synthesis of enantiomerically pure dihydrooxazoles like (S)-2,4-Diphenyl-4,5-dihydrooxazole often relies on the use of enantiomerically pure starting materials. (S)-(+)-2-Phenylglycinol is a key precursor for the "S" enantiomer of 2,4-diphenyl-4,5-dihydrooxazole.

A typical multi-step synthesis involves:

N-Acylation: The amino group of (S)-(+)-2-phenylglycinol is acylated with a benzoyl group, often using benzoyl chloride or benzoic anhydride.

Cyclization: The resulting N-benzoyl amino alcohol is then cyclized to form the dihydrooxazole ring. This cyclization is often promoted by a dehydrating agent or by converting the hydroxyl group into a better leaving group.

A German patent describes a method for preparing 2-phenyl-4,5-dihydro-oxazole-5-carboxylic acid derivatives through the catalytic cyclization of an N-benzoyl-aminoalkene compound using a palladium catalyst. google.com This highlights the use of organometallic catalysis in the formation of the dihydrooxazole ring from precursors derived from amino alcohols.

Advanced and Stereoselective Synthesis Strategies

Modified Ritter Reactions for Functionalized Dihydrooxazolines

The Ritter reaction, which traditionally involves the reaction of a nitrile with a carbocation source (often from an alkene or alcohol in strong acid), can be adapted for the synthesis of dihydrooxazolines. organic-chemistry.org Modified Ritter reactions can provide a route to functionalized dihydrooxazolines by carefully choosing the starting materials and reaction conditions. organic-chemistry.orgrsc.org For instance, the reaction of an allylic alcohol with a nitrile in the presence of an acid catalyst can lead to the formation of a dihydrooxazoline. These reactions can be rendered stereoselective by employing chiral catalysts or substrates.

| Reagent 1 | Reagent 2 | Catalyst/Conditions | Product | Reference |

| Aromatic/Aliphatic Nitriles | tert-Butyl Acetate | Sulfuric Acid | N-tert-butyl amides | organic-chemistry.org |

| Styrene (B11656) Derivatives | Alkyl Radicals/Nitriles | Triarylamines/Benzoyl Peroxide | Functionalized Alkenes/Amides | rsc.org |

One-Pot Cascade and Domino Cyclization Reactions

Modern synthetic chemistry increasingly focuses on one-pot reactions, which combine multiple reaction steps in a single flask, improving efficiency and reducing waste. researchgate.netresearchgate.netrsc.org Cascade or domino reactions, where the product of one reaction is the substrate for the next in a sequential manner, are particularly powerful for the synthesis of complex heterocyclic systems like dihydrooxazoles. researchgate.netnih.govrsc.org

These reactions can be designed to form multiple bonds and stereocenters in a single operation. For example, a multi-component reaction involving an amino alcohol, an aldehyde, and an oxidizing agent could, in principle, lead directly to a dihydrooxazole. The development of such reactions for the synthesis of this compound and its analogues is an active area of research, aiming for more atom-economical and environmentally benign synthetic routes. researchgate.netresearchgate.net

| Reaction Type | Key Features | Resulting Products | Reference |

| One-pot three-component reaction | Triethylamine-catalyzed, Knoevenagel and Michael adduct, Paal–Knorr cyclization | Dihydrofurofurans and functionalized furans | rsc.org |

| Oxidative [3+1+1] convergent domino cyclization | Iodine and molecular sieves, metal-free | 2,4,5-trisubstituted oxazoles | researchgate.net |

| Copper-catalyzed cascade | Intermolecular and intramolecular oxidation/cyclization | Dihydropyrano[2,3-b]indol-4(9H)-ones | rsc.org |

Cyclocondensation of Enantiomerically Pure β-Amino Alcohols for Bioxazole Frameworks

The cyclocondensation of enantiomerically pure β-amino alcohols serves as a fundamental approach for constructing chiral oxazoline (B21484) rings. This method typically involves the reaction of a β-amino alcohol with a carboxylic acid derivative, such as a nitrile or an acid chloride. For instance, the reaction of chiral β-amino alcohols with aryl nitriles or cyano-containing compounds, often facilitated by a catalyst, leads to the formation of the desired oxazoline framework. rsc.org Microwave-assisted protocols have been shown to accelerate this transformation, offering a greener and more efficient route to chiral oxazolines with high yields. rsc.org The use of simple primary β-amino alcohols as organocatalysts has also proven effective in asymmetric reactions, highlighting their versatility in generating chiral molecules. nih.gov

Ring-Closing Strategies for Phosphine-Dihydrooxazole Hybrids

Phosphine-dihydrooxazole (PHOX) ligands are a prominent class of bidentate ligands in asymmetric catalysis. acs.org Their synthesis often involves ring-closing strategies to construct the dihydrooxazole ring. One common approach starts with an ortho-substituted aromatic precursor, such as 2-bromobenzonitrile. This precursor can be converted to a phosphinoaryl nitrile, which then undergoes cyclization with a chiral amino alcohol to form the phosphine-dihydrooxazole hybrid. researchgate.net Another strategy involves the ortho-metalation of a pre-formed 2-aryloxazoline followed by reaction with a chlorophosphine. researchgate.net Ring-closing metathesis (RCM) has also been explored as a powerful tool for constructing heterocyclic systems, including those containing phosphorus. researchgate.net While not always successful for all substrates, RCM offers a potential pathway to complex cyclic structures. nih.gov

Optimization of Synthetic Conditions for High Yield and Purity

Optimizing reaction conditions is crucial for achieving high yields and purity of this compound and its analogues. Key parameters that are often fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.

For example, in the synthesis of a (S)-t-BuPyOx ligand, the use of sodium methoxide (B1231860) in methanol (B129727) at 55 °C was found to be effective for the initial cyclization step. beilstein-journals.org Subsequent steps involved careful control of temperature and the use of specific quenching and purification techniques to isolate the desired product in high yield. beilstein-journals.org Microwave-assisted synthesis has emerged as a method to significantly reduce reaction times and improve yields, often under solvent-free conditions or in concentrated solutions with a recoverable heterogeneous catalyst. rsc.org The use of response surface methodology (RSM) has also been employed to systematically investigate the effects of multiple reaction variables, such as temperature, reactant concentrations, and catalyst loading, to determine the optimal conditions for maximizing product yield. researchgate.net

Table 1: Optimization of Reaction Conditions for Dihydrooxazole Synthesis

| Parameter | Condition 1 | Condition 2 | Outcome | Reference |

| Catalyst | Heterogeneous | None (Microwave) | High yields, recoverable catalyst | rsc.org |

| Solvent | Methanol | Toluene | Affects reaction completion and work-up | beilstein-journals.org |

| Temperature | 55 °C | 60 °C | Influences reaction rate and selectivity | beilstein-journals.org |

| Methodology | Conventional Heating | Microwave Irradiation | Faster reaction, higher efficiency | rsc.org |

Scalable Synthetic Approaches for Research and Preparative Scale

The development of scalable synthetic routes is essential for both academic research and industrial applications. A scalable synthesis should be efficient, reliable, and amenable to producing multi-gram quantities of the target compound. beilstein-journals.orgcaltech.edunih.gov

Derivatization Strategies for Structural Diversification and Ligand Development

The modular nature of oxazoline ligands allows for extensive structural diversification to fine-tune their steric and electronic properties for specific catalytic applications. acs.org Derivatization can be achieved at various positions of the dihydrooxazole core and the substituents attached to it.

One common strategy involves modifying the starting materials. By using different chiral amino alcohols, the stereochemistry and steric bulk at the 4- and 5-positions of the oxazoline ring can be varied. researchgate.net Similarly, a wide range of substituents can be introduced at the 2-position by starting with different nitriles or carboxylic acid derivatives. organic-chemistry.org Post-synthesis modifications are also employed. For instance, functional groups on the aryl ring of a 2-aryloxazoline can be further manipulated. nih.gov C-H activation has emerged as a powerful tool for the late-stage diversification of phosphine (B1218219) ligands, allowing for the introduction of various functional groups directly onto the ligand backbone. snnu.edu.cn This approach provides a robust strategy for creating libraries of ligands with diverse structures. snnu.edu.cn

Stereochemical Aspects and Structural Characterization

Elucidation of Absolute Configuration and Enantiomeric Purity

Determining the precise stereochemistry of (S)-2,4-Diphenyl-4,5-dihydrooxazole is fundamental. This involves validating its 'S' configuration at the chiral center and quantifying the excess of this enantiomer in a sample.

Optical rotation is a key technique for confirming the stereochemistry of chiral compounds. The direction and magnitude of rotation of plane-polarized light are characteristic of a specific enantiomer. For this compound, the specific rotation is measured using a polarimeter. A positive rotation (dextrorotatory) or negative rotation (levorotatory) under defined conditions (concentration, solvent, temperature, and wavelength) helps in assigning the absolute configuration. For instance, a study on related S-derivatives of 4-R-5-((((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl))-4H-1,2,4-triazol-3-thiols demonstrated that different enantiomers exhibit opposite signs of optical rotation, confirming their stereochemical identity. zsmu.edu.uaresearchgate.net

A combination of spectroscopic techniques is employed to confirm the molecular structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, shows characteristic absorption bands that confirm the presence of C-H, C=N, and C-O bonds within the heterocyclic ring and the phenyl groups. ajchem-a.com Similarly, for this compound, characteristic peaks for the C=N stretching of the oxazoline (B21484) ring and C-H stretching of the aromatic rings would be expected. researchgate.netspectrabase.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the compound from a mixture and provides its mass-to-charge ratio, confirming the molecular weight. The mass spectrum of related dihydrooxazoles shows a molecular ion peak corresponding to their molecular weight, along with characteristic fragmentation patterns that further support the proposed structure. rsc.orgresearchgate.net

| Spectroscopic Data for Related Dihydrooxazoles | |

| Technique | Observed Features |

| ¹H NMR | Multiplets for dihydrooxazole ring protons, signals for aromatic protons. rsc.orgrsc.org |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the dihydrooxazole ring and phenyl groups. scispace.com |

| IR | Characteristic stretching frequencies for C=N, C-O, and aromatic C-H bonds. rsc.orgajchem-a.com |

| GC-MS | Molecular ion peak confirming the molecular weight and specific fragmentation patterns. rsc.org |

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. koreascience.krnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. ppj.org.ly By comparing the peak areas of the two enantiomers in the chromatogram, the e.e. can be accurately calculated. researchgate.net The formula for calculating enantiomeric excess is: e.e. (%) = [([R] - [S]) / ([R] + [S])] x 100, where [R] and [S] are the concentrations or peak areas of the R and S enantiomers, respectively. nih.govyoutube.com

Conformational Analysis and Configurational Rigidity of the Dihydrooxazole Ring

The dihydrooxazole ring in this compound is not planar and can adopt different conformations. The stability of the compound is influenced by the rigidity of this ring. chemimpex.com The substituents on the ring can influence its preferred conformation. The conformational analysis helps in understanding the steric and electronic effects that govern the reactivity and stereoselectivity of reactions involving this compound.

Solid-State Structural Analysis by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of the chiral center. The crystal structure of a related compound, (2-phenyl-4,5-dihydrooxazole-4,4-diyl)dimethanol, revealed the detailed arrangement of atoms in the solid state, including the conformation of the dihydrooxazole ring. researchgate.net Such analysis for this compound would provide unambiguous proof of its 'S' configuration and offer insights into intermolecular interactions in the crystal lattice. chemimpex.com

Solution-Phase Stereochemical Studies (e.g., NMR Spectroscopy, CD Spectroscopy)

The stereochemistry and conformation of this compound can also be investigated in solution.

Factors Influencing Diastereoselectivity and Enantioselectivity during Synthesis and Reactions

The stereochemical control in the synthesis and reactions involving this compound is a multifaceted issue, governed by a delicate interplay of steric and electronic effects. As a chiral auxiliary or ligand, this molecule provides a chiral environment that can effectively bias the stereochemical pathway of a reaction.

Influence of Reactant and Reagent Structure

The structure of the substrates and reagents is a fundamental factor in determining stereoselectivity. In the context of synthesizing the oxazoline ring itself, the stereochemistry of the precursor amino alcohol is crucial. The synthesis of chiral 2-oxazolines often proceeds via methods that are stereospecific, meaning the stereochemistry of the starting material directly dictates the stereochemistry of the product.

When this compound is used as a chiral auxiliary, for instance in alkylation reactions, the steric bulk of both the electrophile and the enolate generated from the oxazoline-containing substrate significantly influences the diastereoselectivity. The chiral environment created by the phenyl groups on the oxazoline ring directs the incoming electrophile to a specific face of the molecule to minimize steric hindrance.

Role of Catalysts and Lewis Acids

The following table illustrates how the choice of catalyst can affect the enantioselectivity in a representative asymmetric reaction.

| Entry | Catalyst | Enantiomeric Ratio (er) |

| 1 | Catalyst A | 85:15 |

| 2 | Catalyst B | 92:8 |

| 3 | Catalyst C | 70:30 |

| 4 | Catalyst D | 95:5 |

This table is a representative example illustrating the effect of catalyst choice on enantioselectivity in a typical asymmetric reaction.

Effect of Solvents and Temperature

The solvent in which a reaction is conducted can have a significant effect on stereoselectivity. Solvents can influence the solubility of reactants and catalysts, the stability of intermediates, and the geometry of transition states. In reactions involving organometallic reagents, coordinating solvents can compete with the chiral auxiliary for coordination to the metal center, thereby affecting the level of stereochemical control. A systematic variation of solvents is often necessary to optimize the stereochemical outcome of a reaction.

Reaction temperature is another critical parameter. Lowering the reaction temperature generally leads to higher stereoselectivity. This is because the difference in the activation energies for the formation of the two diastereomeric transition states becomes more significant relative to the available thermal energy, thus favoring the pathway with the lower activation energy.

The table below shows a typical effect of solvent and temperature on the diastereoselectivity of a reaction.

| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) |

| 1 | Tetrahydrofuran (THF) | 0 | 80:20 |

| 2 | Tetrahydrofuran (THF) | -78 | 95:5 |

| 3 | Toluene | 0 | 75:25 |

| 4 | Toluene | -78 | 90:10 |

| 5 | Dichloromethane | 0 | 60:40 |

This table is a representative example illustrating the influence of solvent and temperature on diastereoselectivity.

Applications in Asymmetric Catalysis and Advanced Organic Transformations

(S)-2,4-Diphenyl-4,5-dihydrooxazole as a Chiral Ligand

As a chiral ligand, this compound and its derivatives are instrumental in a multitude of metal-catalyzed enantioselective reactions. The oxazoline (B21484) ring system is a key feature in the design of these ligands, which have been successfully applied in numerous significant asymmetric syntheses. researchgate.net

Principles of Chiral Ligand Design Based on the Dihydrooxazole Scaffold

The dihydrooxazole scaffold is a cornerstone in the architecture of privileged chiral ligands due to its inherent structural and electronic properties. The design principles revolve around several key aspects:

Stereogenic Centers: The chirality of the ligand originates from the stereocenters on the dihydrooxazole ring. The substituents at these positions create a well-defined chiral environment around the metal center to which it coordinates.

Rigidity and Conformational Control: The five-membered ring provides a rigid backbone, which helps in minimizing conformational flexibility. This rigidity is crucial for creating a predictable and effective chiral pocket, which in turn leads to high enantioselectivity. nih.gov Computational modeling has shown that pre-organized, folded conformations of catalysts can be more active and selective. nih.gov

Steric and Electronic Tuning: The substituents on the dihydrooxazole ring, such as the phenyl groups in this compound, can be systematically varied to fine-tune the steric and electronic properties of the ligand. This modulation allows for the optimization of the catalyst's performance for a specific reaction.

Hemilability: The nitrogen atom of the oxazoline ring can coordinate to a metal center, while the oxygen atom can have a weaker, hemilabile interaction. This property can be advantageous in catalysis, allowing for substrate binding and product release. nih.gov

Modularity: The synthesis of dihydrooxazole-based ligands is often straightforward, allowing for the creation of a diverse library of ligands with different steric and electronic properties. This modularity facilitates the rapid screening of ligands to find the optimal catalyst for a given transformation. researchgate.net

Coordination Chemistry with Transition Metals and Complex Formation

This compound and its derivatives form stable complexes with a variety of transition metals, including palladium, copper, ruthenium, and iron. researchgate.netnih.govnih.govresearchgate.netorientjchem.orgrsc.orgucj.org.ua The nitrogen atom of the dihydrooxazole ring is the primary coordination site, acting as a Lewis base to donate a pair of electrons to the metal center. nih.gov The nature of the resulting metal complex depends on several factors:

The Metal Ion: Different transition metals have distinct coordination preferences in terms of geometry and coordination number. For example, copper(II) can form square-planar or distorted square-pyramidal complexes, while other metals might favor tetrahedral or octahedral geometries. nih.govnih.govuomustansiriyah.edu.iq

The Ligand Structure: The specific substituents on the dihydrooxazole ring and the presence of other coordinating groups on the ligand backbone influence the structure of the resulting complex. For instance, ligands incorporating additional donor atoms can lead to the formation of bidentate or tridentate complexes. nih.gov

Reaction Conditions: The solvent, temperature, and the presence of counterions can also play a significant role in the final structure of the metal complex. nih.gov

The formation of these well-defined chiral metal complexes is fundamental to their application in asymmetric catalysis, as the complex is the active catalytic species that dictates the stereochemical outcome of the reaction.

Ligand Structure-Performance Relationships in Catalytic Asymmetric Reactions

The relationship between the structure of the dihydrooxazole-based ligand and its performance in catalytic asymmetric reactions is a critical area of research. Subtle changes in the ligand's architecture can have a profound impact on the yield and enantioselectivity of a reaction. Key relationships include:

Steric Bulk: Increasing the steric bulk of the substituent at the chiral center of the oxazoline ring often leads to higher enantioselectivity by creating a more discriminating chiral pocket.

Electronic Effects: The electronic properties of the substituents can influence the Lewis acidity of the metal center, thereby affecting the catalytic activity and, in some cases, the enantioselectivity.

Bite Angle in Bidentate Ligands: For bidentate ligands containing a dihydrooxazole moiety, the bite angle (the angle between the two coordinating atoms and the metal center) is a crucial parameter that influences the geometry of the metal complex and, consequently, the enantioselectivity.

The following table summarizes the performance of various dihydrooxazole-based ligands in different asymmetric reactions, highlighting the structure-performance relationships.

| Ligand/Derivative | Reaction Type | Metal | Substrate | Enantiomeric Excess (ee) | Key Structural Feature Influence |

| (S)-5,5-(Dimethyl)-i-Pr-PHOX | Heck Reaction | Pd | 2,3-dihydrofuran and phenyl triflate | High | The phosphinooxazoline (PHOX) moiety is crucial for high enantioselectivity in Pd-catalyzed reactions. sigmaaldrich.com |

| Spiro-bisoxazoline ligand | Si-H bond insertion | Fe | α-diazoesters | High | The spirocyclic backbone provides a rigid and effective chiral environment for the iron-catalyzed reaction. researchgate.net |

| RuPHOX-Ru | Asymmetric Hydrogenation | Ru | Chromones | Up to 99.9% | The PHOX ligand in combination with a ruthenium catalyst is highly effective for the hydrogenation of C=C and C=O bonds. researchgate.net |

| tBu-PHOX | Decarboxylative Asymmetric Allylic Alkylation (DAAA) | Pd | Allyl enol carbonates | High | The bulky tert-butyl group on the oxazoline ring enhances enantioselectivity. nih.gov |

| Chiral Phosphoric Acid with Azonaphthalene | [3+2] Cycloannulation | N/A (Organocatalyst) | Azonaphthalene derivatives and 3-vinylindoles | >99% | The chiral phosphoric acid creates a highly organized transition state for the cycloaddition. nih.gov |

Role as a Chiral Auxiliary in Stoichiometric Asymmetric Synthesis

In addition to their use as chiral ligands in catalytic processes, dihydrooxazole derivatives, including this compound, can also be employed as chiral auxiliaries in stoichiometric asymmetric synthesis. In this approach, the chiral auxiliary is covalently attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to afford the desired enantiomerically enriched product.

The dihydrooxazole moiety serves as a powerful stereodirecting group due to its conformational rigidity and the steric influence of its substituents. This strategy allows for high levels of stereocontrol in a wide range of transformations, such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. The predictable stereochemical outcomes are often rationalized by the formation of a chelated intermediate, where the substrate-auxiliary conjugate coordinates to a metal, creating a rigid and sterically defined environment that blocks one face of the reactive center from attack.

Diverse Catalytic Asymmetric Reactions Mediated by this compound Derivatives

The versatility of the this compound scaffold is evident in the broad spectrum of catalytic asymmetric reactions where its derivatives have been successfully employed. These reactions often provide access to valuable chiral building blocks for the synthesis of pharmaceuticals and other biologically active molecules. chemimpex.com

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds, and ligands derived from the dihydrooxazole scaffold have proven to be highly effective in this transformation. dicp.ac.cnrsc.org In particular, phosphinooxazoline (PHOX) ligands, which combine the dihydrooxazole moiety with a phosphine (B1218219) group, are widely used in conjunction with transition metals like ruthenium and iridium. nih.gov

These catalytic systems are capable of reducing a variety of prochiral substrates, including olefins, ketones, and imines, with high enantioselectivity. The specific derivative of this compound used can be tailored to the substrate to achieve optimal results. For instance, the asymmetric hydrogenation of chromones has been achieved with excellent enantioselectivity using a RuPHOX-Ru catalyst. researchgate.net The counteranion associated with the cationic metal center has also been shown to have a significant impact on the enantioselectivity of these reactions. rsc.org

The following table provides examples of asymmetric hydrogenation reactions mediated by dihydrooxazole-based ligands.

| Ligand/Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Chiral Cationic Ru-MsDPEN | 3-Aryl-2H-1,4-benzoxazines | Chiral 3,4-dihydro-2H-1,4-benzoxazines | Up to 99% | rsc.org |

| Pd(OCOCF3)2 / Chiral Bisphosphine | Pyrazol-5-ols | Chiral Pyrazolidinones | Up to 96% | dicp.ac.cn |

| Pd-catalyst / Benzoic Acid | Monosubstituted 2-hydroxy pyrimidines | Chiral Cyclic Ureas | Excellent | dicp.ac.cn |

| Ir-catalyst / Brønsted Acid Salts | Protected 3-amido-2-arylpyridinium salt | Chiral Amidinated Tetrahydropyrazines | High | dicp.ac.cn |

Asymmetric Carbon-Carbon Bond-Forming Reactions

The construction of chiral carbon frameworks is a central theme in organic chemistry. The use of chiral ligands to induce enantioselectivity in carbon-carbon bond-forming reactions is a powerful strategy. Research into the utility of this compound as a ligand in several such reactions is detailed below.

Conjugate Addition Reactions (e.g., Arylboronic Acids to Cyclic Enones)

The conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a significant method for creating stereogenic centers. While highly effective chiral ligands like pyridinooxazoline (PyOx) derivatives, such as (S)-t-BuPyOx, have been successfully employed in the catalytic asymmetric conjugate addition of arylboronic acids to cyclic enones, specific data on the performance of the simpler this compound in this capacity is not extensively documented in the literature. The development of these more complex ligands was spurred by the need for efficient, dependable, and scalable synthetic routes for asymmetric catalysis. beilstein-journals.org

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions, Hetero-Diels-Alder)

Cycloaddition reactions are powerful tools for the rapid construction of cyclic molecules. In the realm of asymmetric catalysis, chiral ligands are employed to control the stereochemical outcome.

1,3-Dipolar Cycloadditions: These reactions are valuable for synthesizing five-membered heterocyclic rings. For instance, the cycloaddition of azomethine imines, which are 1,3-dipoles, with ethyl propiolate has been studied, leading to a mixture of isomeric cycloadducts. beilstein-journals.org However, the specific application of this compound as an external chiral ligand to control these reactions is not a primary focus of available research.

Hetero-Diels-Alder Reactions: This variant of the Diels-Alder reaction, where a heteroatom is present in the diene or dienophile, is crucial for synthesizing heterocyclic compounds. rsc.org For example, alkenyldihydrooxazoles can undergo a highly diastereoselective aza-Diels-Alder reaction with isocyanates to form oxazolo[3,2-c]pyrimidines. rsc.org While these reactions involve a dihydrooxazole moiety as part of the reactant, the use of this compound itself as a controlling chiral ligand in hetero-Diels-Alder reactions is not prominently featured in scientific reports. The focus has often been on other ligand classes, such as BINAP-like catalysts, for achieving high enantioselectivity. rsc.org

Heck Reactions

The palladium-catalyzed Heck reaction is a cornerstone of C-C bond formation, coupling unsaturated halides with alkenes. The development of asymmetric versions of this reaction is of high importance. Research has shown that chiral ionic liquids containing L-prolinate anions can be effective in the palladium-catalyzed enantioselective Heck arylation of 2,3-dihydrofuran, achieving excellent enantioselectivity. researchgate.net While various chiral ligands are explored for the Heck reaction, specific studies detailing the performance of this compound as a ligand are limited.

Allylic Substitution Reactions

Palladium-catalyzed asymmetric allylic substitution is a powerful and versatile method for constructing stereogenic centers. The effectiveness of this reaction heavily relies on the nature of the chiral ligand employed. While the broader class of dihydrooxazoles has been investigated, specific, detailed findings on the use of this compound in this context are not widely available in the reviewed literature.

Carboarylation Reactions

Intramolecular carboarylation reactions provide efficient pathways to complex cyclic structures. The development of catalytic asymmetric versions is a continuing area of research. There is a lack of specific data regarding the application of this compound as a chiral ligand in these advanced transformations.

Asymmetric Carbon-Heteroatom Bond-Forming Reactions (e.g., C-H Functionalization, Reduction of C=N Bonds)

The formation of carbon-heteroatom bonds in an enantioselective manner is critical for the synthesis of many pharmaceuticals and biologically active compounds.

C-H Functionalization: The direct functionalization of C-H bonds is a rapidly advancing field in organic synthesis. Achieving asymmetry in these reactions is a significant challenge, often requiring sophisticated and highly tailored ligand architectures. There is currently a scarcity of research demonstrating the use of this compound as a ligand for asymmetric C-H functionalization reactions.

Reduction of C=N Bonds: The asymmetric reduction of imines (C=N bonds) to chiral amines is a fundamental transformation. This is often accomplished using biocatalysts, such as engineered imine reductases (IREDs), which can exhibit high activity and enantioselectivity for a broad range of substrates. While chemical catalysts are also employed, the specific use of metal complexes with this compound as the chiral ligand for the asymmetric reduction of imines is not extensively documented.

Stereocontrolled Copolymerization of Olefins with Carbon Monoxide

The chiral scaffold of this compound is representative of a class of ligands crucial for stereocontrolled polymerization reactions. Specifically, ligands based on the dihydrooxazole framework have been instrumental in the palladium-catalyzed alternating copolymerization of olefins, such as styrene (B11656), with carbon monoxide. This process yields polyketones, materials with interesting chemical and physical properties. The stereochemistry of the resulting polymer—whether it is atactic, syndiotactic, or isotactic—is directly influenced by the architecture of the chiral ligand coordinating to the metal catalyst.

In early efforts to achieve high stereoregularity, C₂-symmetric dihydrooxazole-based ligands were employed. unibo.it These catalysts were successful in producing highly isotactic and optically active copolymers. unibo.it The effectiveness of the stereochemical control is noteworthy, as the asymmetric center on the ligand is not directly bonded to the metal, yet it exerts a powerful influence on the enantiofacial discrimination during the polymerization process. unibo.it It is theorized that the growing polymer chain interacts with the electrophilic metal center, rendering the metal itself stereogenic and thus guiding the insertion of the next monomer unit. unibo.it

Further research has explored variations of the oxazoline ligand to optimize catalytic activity and stereoselectivity. Hybrid ligands, such as those incorporating both a phosphine and a dihydrooxazole moiety, have been developed to improve the solubility and stability of the palladium catalyst, keeping it in an active state. unibo.it For the copolymerization of styrene and its derivatives, palladium catalysts bearing C₂-symmetric bis(oxazoline) ligands have been shown to produce highly isotactic polyketones.

The selection of the ligand is a key determinant of the final polymer microstructure. Different ligand families have been shown to produce the full spectrum of possible microstructures (iso-, syndio-, and atactic). unibo.it

Table 1: Representative Chiral Ligands in Palladium-Catalyzed Olefin/CO Copolymerization

| Ligand Type | Olefin Substrate | Resulting Polymer Stereochemistry | Reference |

|---|---|---|---|

| C₂-Symmetric Dihydrooxazoles | Styrene | Highly Isotactic, Optically Active | unibo.it |

| Atropoisomeric Diphosphines | Propene | Regioregular, Stereoregular (Isotactic) | unibo.it |

| 1,10-Phenanthroline / 2,2'-Bipyridine | Styrene | Predominantly Syndiotactic | scielo.org.mx |

| Chelate Thioether Ligands | Styrene | Completely Atactic | scielo.org.mx |

| Chiral Bisoxazolines | 4-tert-butylstyrene | Isotactic | scielo.org.mx |

Utility as a Versatile Building Block in Complex Molecular Synthesis

Intermediate in Synthetic Pathways for Architecturally Complex Molecules

This compound and related chiral oxazolines are recognized as valuable building blocks and intermediates in multi-step organic synthesis. mdpi.com Their utility stems from the stable, yet reactive, nature of the dihydrooxazole ring and the stereochemical information embedded within its structure. The compound serves as a key intermediate for creating more complex molecules, often enhancing the efficiency and stereocontrol of synthetic routes. nih.gov

The dihydrooxazole moiety can function as a protecting group for carboxylic acids or as a chiral auxiliary to direct stereoselective transformations at other parts of a molecule. For instance, derivatives like 2-phenyl-4,5-dihydro-oxazole-5-carboxylic acids are synthesized as intermediates for further chemical elaboration. google.com

A notable example of its role as a synthetic intermediate is in rearrangement reactions designed to build molecular complexity. In one study, N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides, derived from the core oxazoline structure, underwent an unexpected rearrangement in the presence of a strong base. nih.gov This reaction resulted in a 1,3-migration of the N-allyl group, creating a congested aza-quaternary carbon center in a highly stereoselective manner. nih.gov This transformation highlights how the dihydrooxazole framework can serve as a platform to facilitate complex bond reorganizations, leading to architecturally sophisticated products that would be difficult to access through other means. nih.gov

Furthermore, dihydrooxazole derivatives have been employed in multicomponent reactions. A four-component reaction has been described where various 4,5-dihydrooxazoles react with base-generated o-quinone methides, leading to a diverse array of N-amino-benzylated phenols. nih.gov This demonstrates the role of the oxazoline as a key reactive intermediate that enables the rapid assembly of complex molecular structures from simpler starting materials. nih.gov

Scaffolding for Chemical Structures with Potential for Research Applications

The rigid, chiral framework of this compound makes it an excellent scaffold for the development of new chemical structures with potential applications in research, particularly in medicinal chemistry and catalysis. researchgate.net A scaffold in this context is a core molecular structure upon which various functional groups can be systematically added to explore chemical space and optimize for a desired biological or chemical activity.

The inherent stereochemistry and defined spatial arrangement of the phenyl groups make this compound a valuable starting point for designing novel chiral ligands for asymmetric catalysis. researchgate.net By modifying the substituents on the phenyl rings or the dihydrooxazole core, libraries of new ligands can be generated and screened for catalytic performance in a wide range of chemical transformations. researchgate.net

The utility of the core structure is also evident in the synthesis of derivatives for biological evaluation. While not dihydrooxazoles, structurally related 2,4-diphenyl scaffolds have been used to design and synthesize novel compounds for significant research applications. For example, a series of 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amines were developed as potential anticancer agents. nih.gov These molecules, which share the 2,4-diphenyl structural motif, were found to act as DNA intercalating topoisomerase IIα poisons, demonstrating potent anti-proliferative activity. nih.gov This illustrates how the foundational diphenyl arrangement can be incorporated into larger, more complex structures to target specific biological pathways.

The chemical stability and synthetic accessibility of the dihydrooxazole ring allow it to be carried through multiple synthetic steps, serving as a reliable anchor for building molecular diversity. The synthesis of derivatives such as (2-phenyl-4,5-dihydrooxazole-4,4-diyl)dimethanol further showcases how the basic scaffold can be functionalized to create new and potentially useful molecules. researchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| Carbon Monoxide |

| Styrene |

| Propene |

| 4-tert-butylstyrene |

| Polyketone |

| (2-phenyl-4,5-dihydrooxazole-4,4-diyl)dimethanol |

| 2-phenyl-4,5-dihydro-oxazole-5-carboxylic acid |

| N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamide |

| 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amine |

| o-quinone methide |

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in Dihydrooxazole Synthesis

Understanding the step-by-step processes through which dihydrooxazoles are formed is fundamental to optimizing existing synthetic routes and developing new ones. Key mechanistic pathways involved in the synthesis of the dihydrooxazole core include intramolecular cyclization, rearrangement reactions, and oxidative annulation.

The formation of the dihydrooxazole ring often proceeds via an intramolecular cyclization, where a linear precursor molecule containing both a nucleophile and an electrophile reacts to form the cyclic structure. A common strategy involves the reaction of an amino alcohol derivative with a carboxylic acid or its derivative.

One plausible mechanistic pathway for the formation of a related dihydrooxazole system, 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazole, involves a [3+2] cycloaddition. nih.gov This reaction proceeds through the following key steps:

Deprotonation: A base, such as potassium hydroxide, deprotonates p-toluenesulfonylmethyl isocyanide (TosMIC) to generate a carbanion. nih.gov

Nucleophilic Attack: This carbanion then acts as a nucleophile, attacking the formyl group of an aldehyde precursor. nih.gov

Cycloaddition: The attack initiates a [3+2] cycloaddition, leading to the formation of an intermediate. nih.gov

Protonation: The intermediate is subsequently protonated by a protic solvent to yield the final dihydrooxazole product. nih.gov

This type of cyclization is highly valuable for constructing the dihydrooxazole core with specific substituents. The general principle of intramolecular reaction between functional groups within the same molecule to form a ring is a cornerstone of heterocyclic synthesis. youtube.com

Rearrangement reactions offer a powerful tool for structural reorganization, enabling the synthesis of complex molecules with congested carbon centers. In a study closely related to the title compound, an unexpected rearrangement of N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides was observed in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS). scispace.comnih.govresearchgate.net

This reaction involves a net 1,3-migration of the N-allyl group, leading to the formation of a sterically congested aza-quaternary carbon center. scispace.comnih.govresearchgate.net The reaction is noted to be highly stereoselective. scispace.comnih.govresearchgate.net While the exact mechanism is still under discussion, it represents a significant transformation for this class of compounds, allowing for the creation of complex molecular architectures. scispace.comnih.govresearchgate.net

| Parameter | Observation | Reference |

| Reaction Type | Unexpected Rearrangement | scispace.comnih.govresearchgate.net |

| Substrate | N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides | scispace.comnih.govresearchgate.net |

| Reagent | Lithium Hexamethyldisilazide (LiHMDS) | scispace.comnih.govresearchgate.net |

| Key Transformation | 1,3-migration of the N-allyl group | scispace.comnih.govresearchgate.net |

| Product Feature | Congested aza-quaternary carbon center | scispace.comnih.govresearchgate.net |

| Stereochemistry | Highly stereoselective | scispace.comnih.govresearchgate.net |

Oxidative annulation represents another key strategy for the synthesis of heterocyclic systems like dihydrooxazoles. This approach involves the formation of the ring coupled with an oxidation step, often catalyzed by a transition metal. For instance, palladium-catalyzed intramolecular oxidative annulation has been successfully employed for the synthesis of related o-carboranoxazoles. rsc.org In such reactions, an external oxidant is often crucial for the catalytic cycle. rsc.org

Another approach involves the scandium triflate-catalyzed [4+1] cycloaddition of para-quinone methides and isocyanides to access N-functionalized 2,3-disubstituted benzofurans, which shares the principle of annulation to form a five-membered ring. rsc.org These methods highlight the versatility of annulation strategies in heterocyclic chemistry.

Application of Computational Chemistry (e.g., Density Functional Theory - DFT)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms and properties of chemical reactions and molecules. For dihydrooxazole systems, DFT provides deep insights into their electronic structure, stability, and reactivity.

DFT calculations are instrumental in mapping out the potential energy surfaces of reactions involved in dihydrooxazole synthesis. By calculating the energies of reactants, intermediates, transition states, and products, chemists can elucidate the most likely reaction pathway.

For example, in the study of excited-state intramolecular proton transfer (ESIPT) in related 2-(2'-hydroxyphenyl)benzimidazole derivatives, DFT and time-dependent DFT (TD-DFT) were used to calculate geometric parameters, infrared spectra, and potential energy curves. researchgate.net These calculations help in understanding how substituents can influence the reaction by stabilizing or destabilizing transition states. researchgate.net Such computational models can accurately describe the observed results and provide a theoretical foundation for experimental findings.

Computational methods are increasingly used to predict how changes in a substrate or catalyst will affect a reaction's outcome. This is particularly valuable in asymmetric catalysis, where dihydrooxazole ligands are frequently used.

Molecular docking studies, a computational technique, have been used to predict the affinity of dihydrooxazole derivatives for the active sites of enzymes. nih.gov Furthermore, advanced computational models, including machine learning, can be employed to predict the catalytic efficiency and substrate specificity of enzymes. By analyzing the structural features of different enzyme variants, it is possible to identify key amino acid residues that govern the catalytic outcome. frontiersin.org While not directly applied to the synthesis of (S)-2,4-Diphenyl-4,5-dihydrooxazole in the reviewed literature, these approaches demonstrate the predictive power of computational chemistry in understanding and engineering catalytic systems.

| Computational Method | Application | Insights Gained | Reference |

| Density Functional Theory (DFT) | Modeling reaction pathways | Elucidation of transition state geometries and reaction energetics. | researchgate.net |

| Molecular Docking | Predicting binding affinity | Understanding interactions between dihydrooxazole derivatives and biological targets. | nih.gov |

| Machine Learning | Predicting catalytic outcomes | Identification of structural features that determine catalytic efficiency and substrate specificity. | frontiersin.org |

Analysis of Stereoselectivity-Determining Factors and Origins of Enantiocontrol

The enantioselectivity observed in reactions employing catalysts derived from this compound is a direct consequence of the steric and electronic environment created by the ligand around the metal center. The phenyl group at the C4 position of the oxazoline (B21484) ring acts as a crucial steric directing group, effectively shielding one face of the coordinated substrate from the approach of a reactant. This steric hindrance forces the substrate to adopt a specific orientation, leading to the preferential formation of one enantiomer over the other.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the origins of stereocontrol in such catalytic systems. nih.govnih.gov DFT calculations allow for the modeling of transition states for the formation of both the major and minor enantiomers. By comparing the relative energies of these transition states, the stereochemical outcome of the reaction can be predicted and rationalized. nih.gov For a hypothetical asymmetric reaction catalyzed by a complex of this compound, a DFT analysis would typically involve the following considerations:

Conformational Analysis: Identifying the most stable conformation of the catalyst-substrate complex.

Transition State Geometries: Locating and optimizing the geometries of the diastereomeric transition states.

Energy Calculations: Determining the activation energies for the formation of each enantiomer.

The difference in activation energies (ΔΔG‡) between the two competing pathways directly correlates with the enantiomeric excess (ee) of the reaction. A larger ΔΔG‡ indicates higher enantioselectivity.

Illustrative Data: DFT Calculated Energy Differences for Diastereomeric Transition States

| Transition State | Relative Free Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |

| TS-Major (Re-face attack) | 0.0 | >99 |

| TS-Minor (Si-face attack) | +3.5 | |

| Note: This table is illustrative and represents the type of data that would be generated from a DFT study. The values are not based on actual experimental or computational results for this compound. |

Investigation of Ligand-Metal Interactions and Active Site Dynamics

The interaction between the this compound ligand and the metal center is fundamental to the catalytic activity and selectivity. The ligand typically coordinates to the metal through the nitrogen atom of the oxazoline ring and, in related PHOX ligands, a phosphine (B1218219) group. acs.org This bidentate coordination creates a chiral pocket around the metal's active site.

The dynamics of the active site, including the flexibility of the ligand and the lability of other coordinated species, play a critical role in the catalytic cycle. Computational studies can provide insights into these dynamics by simulating the movement of the catalyst-substrate complex over time. Understanding the conformational flexibility of the phenyl groups and the oxazoline ring is key to comprehending how the catalyst adapts to different substrates.

Non-covalent interactions within the active site, such as π-π stacking between the phenyl groups of the ligand and the substrate, can significantly influence the stability of the transition state and thus the enantioselectivity. frontiersin.orgnih.gov The analysis of these weak interactions is a crucial aspect of modern computational chemistry. researchgate.netrsc.org

Studies on Orbital Interactions and Electronic Properties Governing Reactivity

The electronic properties of the this compound ligand, modulated by the electron-withdrawing or -donating nature of its substituents, influence the reactivity of the metal center. The nitrogen atom of the oxazoline ring is a sigma-donor, and its electronic character can be fine-tuned to optimize the catalytic performance.

Frontier Molecular Orbital (FMO) theory is often employed to understand the reactivity of the catalyst-substrate complex. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile determines the course of the reaction. In the context of a metal-catalyzed reaction with this compound, the ligand influences the energy and shape of the metal's d-orbitals, which in turn affects the HOMO-LUMO gap of the activated substrate.

Illustrative Data: Calculated Orbital Energies for a Catalyst-Substrate Complex

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Primarily located on the nucleophile |

| LUMO | -1.5 | Primarily located on the metal-activated electrophile |

| HOMO-LUMO Gap | 4.7 | |

| Note: This table is for illustrative purposes to show the type of data generated from orbital analysis. The values are not specific to this compound. |

Mechanistic Insights into Chiral Induction in Asymmetric Catalysis

The mechanism of chiral induction by ligands like this compound is a multi-faceted process. The primary factor is the creation of a well-defined chiral environment around the metal center. This forces the incoming substrate to bind in a specific orientation to minimize steric clashes with the bulky phenyl group at the C4 position of the oxazoline ring.

The proposed mechanism for many reactions catalyzed by PHOX-type ligands involves the formation of a key intermediate where the substrate is coordinated to the metal in a stereochemically defined manner. nih.gov The subsequent bond-forming step then proceeds with high facial selectivity. The rigidity of the oxazoline ring and the defined orientation of its substituents are critical for maintaining the integrity of the chiral pocket throughout the catalytic cycle.

Structure Activity Relationships and Advanced Dihydrooxazole Derivatives

Systematic Studies on the Influence of Substituents on Ligand Performance

The performance of dihydrooxazole-based ligands is profoundly influenced by the nature and position of substituents on both the oxazoline (B21484) ring and the ligand backbone. whiterose.ac.uk Systematic studies have revealed that even subtle modifications can lead to significant changes in enantioselectivity and catalytic activity.

For instance, in the context of phosphinooxazoline (PHOX) ligands, altering the substituents on the phosphine (B1218219) group and the oxazoline ring allows for the optimization of the ligand for a specific reaction. cambridgenetwork.co.ukorgsyn.org Electron-donating or electron-withdrawing groups on the aryl rings of the phosphine moiety can modulate the electronic properties of the metal center, thereby influencing the catalytic cycle. acs.org Similarly, the steric bulk of the substituent at the 4-position of the oxazoline ring plays a crucial role in controlling the facial selectivity of the substrate approach to the metal center, which is a key determinant of enantioselectivity. wikipedia.org

In some cases, a clear correlation has been observed between the electronic properties of the substituents and the catalytic outcome. For example, studies on [Cp*Ir(pyridinylmethyl)sulfonamide)Cl]-derived catalysts showed that electron-donating substituents on the sulfonyl group improved catalyst performance in transfer hydrogenation reactions. whiterose.ac.uk Conversely, for other reactions, electron-deficient ligands have proven to be superior. acs.orgorgsyn.org These contrasting findings highlight the importance of tailoring the ligand to the specific reaction conditions and mechanism.

The modularity of these ligands allows for the creation of extensive libraries, which can be screened to identify the optimal ligand for a given transformation. This systematic approach has been instrumental in the development of highly efficient and selective catalysts for a wide range of asymmetric reactions.

Development and Application of Bis(dihydrooxazoline) (BOX) Ligands

Bis(dihydrooxazoline), or BOX, ligands are a prominent class of C₂-symmetric chiral ligands that have found widespread use in asymmetric catalysis. wikipedia.orgontosight.ai Their popularity is due to their straightforward synthesis, conformational rigidity, and ability to form stable complexes with a variety of metals. nih.gov

The first BOX ligands were reported in the early 1990s and were quickly recognized for their potential in enantioselective catalysis. sigmaaldrich.com Their synthesis typically involves the condensation of a dicarboxylic acid derivative, such as malononitrile, with a chiral β-amino alcohol. wikipedia.org This modular synthesis allows for the introduction of various substituents on the oxazoline rings and the bridging unit, enabling the fine-tuning of the ligand's steric and electronic properties.

| Reaction | Metal | Ligand Type | Key Findings | Reference |

|---|---|---|---|---|

| Cyclopropanation | Copper(I) | Methylene-bridged BOX | High enantioselectivity (up to 99% ee) was achieved in the cyclopropanation of alkenes with diazoacetates. | wikipedia.org |

| Aziridination | Copper(I) | Methylene-bridged BOX | BOX ligands with phenyl substituents proved superior to those with bulky t-Bu groups. | sigmaaldrich.com |

| Diels-Alder | Iron(III) or Copper(II) | Methylene-bridged BOX | Excellent enantioselectivity for the endo diastereoisomer was observed. | sigmaaldrich.com |

| Mannich Reaction | Copper(I) | BOX | Efficiently produced highly functionalized 4-oxo-glutamic ester derivatives. | sigmaaldrich.com |

| Radical Reactions | Copper | BOX | Used in enantioselective trifluoromethylation of styrenes. | nih.gov |

The stereochemical outcome of reactions catalyzed by metal-BOX complexes is often rationalized by a twisted square planar intermediate, where the substituent at the 4-position of the oxazoline ring blocks one face of the substrate, leading to high enantioselectivity. wikipedia.org This model has been successfully applied to a variety of reactions, including aldol (B89426) and Mannich-type reactions, the ene reaction, Michael additions, and hetero-Diels-Alder reactions. wikipedia.org

Pyridinooxazoline (PyOx) Ligands: Synthesis and Catalytic Scope

Pyridinooxazoline (PyOx) ligands are a class of N,N-bidentate ligands that have gained significant attention in asymmetric catalysis. rsc.org Although developed earlier than BOX and PHOX ligands, their unique properties have been more recently discovered and exploited. rsc.org

The synthesis of PyOx ligands is typically achieved through the reaction of a 2-cyanopyridine (B140075) with a chiral amino alcohol. cardiff.ac.uk This method allows for the facile introduction of a wide range of substituents on the oxazoline ring, providing a means to tune the ligand's properties. cardiff.ac.ukrsc.org

PyOx ligands form tridentate complexes with various metals, and their metal complexes have proven to be highly effective catalysts in a range of asymmetric transformations. nih.gov For example, nickel/Pybox complexes have been successfully employed in enantioselective Negishi cross-coupling reactions of secondary alkyl halides with organozinc reagents. nih.gov In these reactions, the choice of the substituent on the oxazoline ring is critical for achieving high yields and enantioselectivities. nih.gov

| Reaction | Metal | Key Findings | Reference |

|---|---|---|---|

| Hydrosilylation of Ketones | Rhodium | Achieved enantiomeric excesses up to 93%. | wikipedia.org |

| Diels-Alder Reaction | Copper(II) | A helical polymer-based PyOx ligand showed enhanced enantioselectivity and reaction rate. | nih.gov |

| Negishi Cross-Coupling | Nickel | The CH₂CH₂Ph-pybox ligand was found to be optimal for the coupling of allylic chlorides. | nih.gov |

| Kharasch-Sosnovsky Reaction | Copper(I) | Lower enantiomeric excesses were observed compared to similar ligand systems. | cardiff.ac.uk |

Recent research has focused on the development of novel PyOx ligands, including those with bulky triazole groups and macrocyclic structures. Furthermore, the redox activity of PyOx ligands has been investigated, revealing their ability to stabilize low-valent metal complexes, which is relevant to their success in cross-coupling reactions involving reductive activation steps. nih.gov

Phosphine-Oxazoline (PHOX) Ligands and Related Chiral Phosphine-Containing Systems

Phosphine-oxazoline (PHOX) ligands are a highly successful and versatile class of P,N-bidentate ligands in asymmetric catalysis. wikipedia.orgsigmaaldrich.com Their modular synthesis allows for independent variation of the phosphine and oxazoline moieties, enabling the creation of a vast library of ligands with tailored steric and electronic properties. cambridgenetwork.co.ukorgsyn.org

The synthesis of PHOX ligands can be achieved through various methods, including the reaction of a phenyloxazoline with a diphenylphosphine (B32561) source. wikipedia.org The choice of coupling method often depends on the substituents present on the aryl ring. wikipedia.org

| Reaction Type | Metal Catalyst | Key Features and Advantages | Reference |

|---|---|---|---|

| Allylic Alkylation | Palladium | Highly modular, allowing for fine-tuning of electronic and steric properties. Electron-deficient ligands can be particularly effective. | acs.orgorgsyn.orgsigmaaldrich.com |

| Heck Reaction | Palladium | High enantioselectivities can be achieved, often superior to diphosphine ligands. Minimal double bond isomerization is observed. | wikipedia.orgsigmaaldrich.com |

| Hydrogenation | Iridium | Effective for the hydrogenation of imines and challenging olefins. Ligands with bulky phosphine groups can give high enantioselectivities. | sigmaaldrich.com |

| Pauson-Khand Reaction | Iridium | Cationic iridium-PHOX complexes are efficient catalysts. The counter-anion can significantly influence enantioselectivity and yield. | sigmaaldrich.com |

PHOX ligands have demonstrated exceptional performance in a wide array of transition-metal-catalyzed reactions. orgsyn.org Palladium-PHOX complexes are particularly effective in allylic substitutions and Heck reactions. wikipedia.orgsigmaaldrich.com In the Heck reaction, PHOX ligands are often superior to traditional diphosphine ligands, as they can suppress side reactions like double bond isomerization. wikipedia.org

Iridium-PHOX complexes have emerged as powerful catalysts for the asymmetric hydrogenation of various substrates, including unfunctionalized olefins and imines. sigmaaldrich.com The development of spirocyclic PHOX ligands (SIPHOX) has led to catalysts with enhanced rigidity and steric hindrance, resulting in extremely high enantioselectivities in certain hydrogenation reactions. cambridgenetwork.co.uk

The modularity of PHOX ligands has also enabled the development of electron-deficient versions, which have shown superior performance in several highly enantioselective metal-catalyzed reactions. acs.orgorgsyn.org This continuous development ensures that PHOX ligands will remain at the forefront of asymmetric catalysis. orgsyn.org

Other Functionalized and Annulated Dihydrooxazole Scaffolds in Research

Beyond the well-established BOX, PyOx, and PHOX systems, research continues to explore novel dihydrooxazole scaffolds with unique functionalities and architectures. These efforts aim to develop catalysts with improved performance, novel reactivity, and applicability in new areas of asymmetric synthesis.

One area of investigation involves the incorporation of additional donor atoms into the ligand framework. For example, tris(oxazoline) ligands have been successfully used in asymmetric catalysis. rameshrasappan.com The introduction of a third coordination site can lead to different coordination geometries and catalytic properties compared to their bidentate counterparts.

Another strategy involves the development of polytopic bis(oxazoline) ligands. core.ac.uk These ligands can form coordination polymers with metal ions, leading to self-supported catalysts that can be easily recovered and reused. This approach offers a practical solution to the often-problematic separation of homogeneous catalysts from reaction products. core.ac.uk

Furthermore, the concept of "functionalized scaffolds" is being explored in a broader context, including tissue engineering, where scaffolds provide a temporary three-dimensional support for tissue repair and can be functionalized to regulate cell behavior. nih.govnih.govresearchgate.net While distinct from catalytic applications, this field shares the principle of designing and modifying molecular frameworks to achieve specific functions.

The ongoing exploration of new dihydrooxazole-based ligands, incorporating diverse functional groups and structural motifs, promises to further expand the toolbox of chiral catalysts and enable the synthesis of increasingly complex and valuable chiral molecules.

Future Research Directions and Perspectives

Innovations in Green Chemistry and Sustainable Synthetic Methodologies for Dihydrooxazoles

The development of environmentally benign synthetic methods for producing dihydrooxazoles is a key area of future research. Traditional synthetic routes often rely on hazardous reagents and solvents, generating significant waste. Innovations in green chemistry are addressing these shortcomings by focusing on atom economy, the use of safer solvents, and the development of catalytic processes. dcatvci.org

Key areas of innovation include:

Microwave-assisted and Ultrasound-driven Syntheses: These techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

Mechanochemistry: By using mechanical force to drive reactions, mechanochemical methods can minimize or eliminate the need for solvents. nih.gov

Use of Greener Solvents: Research is ongoing to replace hazardous solvents like chlorinated hydrocarbons with more sustainable alternatives, such as bio-based solvents or water. evotec.com

Development of Reusable Catalysts: The design of heterogeneous or recyclable catalysts for the synthesis of dihydrooxazoles can lead to more sustainable and cost-effective processes. rsc.org

| Sustainable Method | Description | Potential Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions. | Reduced reaction times, increased yields, lower energy consumption. nih.gov |

| Ultrasound-driven Synthesis | Employs ultrasonic waves to promote chemical reactions. | Enhanced reaction rates, improved yields, milder reaction conditions. nih.gov |

| Mechanochemistry | Uses mechanical energy (e.g., grinding, milling) to induce chemical transformations. | Solvent-free or reduced solvent conditions, access to novel reactivity. nih.gov |

| Flow Chemistry | Reactions are performed in a continuous stream rather than in a batch. | Improved safety, better heat and mass transfer, easier scalability, and automation. nih.govresearchgate.netscitube.io |

Exploration of Novel Catalytic Applications Beyond Established Transformations

While (S)-2,4-diphenyl-4,5-dihydrooxazole and related oxazoline (B21484) ligands are well-established in a range of asymmetric catalytic reactions, future research will focus on expanding their application to new and more challenging transformations. acs.orgnih.gov The modular nature of oxazoline ligands allows for fine-tuning of their steric and electronic properties, making them adaptable to a wide variety of metals and substrates. acs.orgrsc.org

Future catalytic applications may include:

C-H Activation/Functionalization: Developing dihydrooxazole-metal complexes that can selectively activate and functionalize C-H bonds is a major goal in organic synthesis.

Photoredox Catalysis: The integration of chiral dihydrooxazole ligands into photoredox catalytic cycles could enable novel enantioselective transformations driven by visible light.

Electrocatalysis: The use of dihydrooxazole-based catalysts in electrochemical reactions could provide new avenues for sustainable and efficient synthesis.

Polymerization Reactions: Chiral dihydrooxazole-metal complexes could be employed to control the stereochemistry of polymerization processes, leading to new materials with unique properties.

| Novel Catalytic Application | Description | Potential Impact |

|---|---|---|

| Asymmetric C-H Functionalization | The stereoselective transformation of a C-H bond into a C-C or C-X bond. | More efficient and atom-economical synthesis of complex molecules. |

| Enantioselective Photoredox Catalysis | Utilizing light energy to drive stereoselective reactions. | Access to new reaction pathways and milder reaction conditions. |

| Stereoselective Electrosynthesis | Using electricity to power enantioselective transformations. | Greener and more sustainable chemical production. |

| Controlled Polymerization | Catalyzing the formation of stereoregular polymers. | Development of advanced materials with tailored properties. |

Integration of Advanced Computational Modeling for Rational Design of Superior Ligands and Catalysts

Computational chemistry is becoming an indispensable tool for the rational design of new and improved chiral ligands and catalysts. pnas.orgresearchgate.net By using techniques such as Density Functional Theory (DFT), molecular dynamics simulations, and machine learning, researchers can predict the performance of a catalyst before it is synthesized in the lab. This approach can significantly accelerate the discovery and optimization process. rsc.org

Future research in this area will likely involve:

Predictive Modeling of Enantioselectivity: Developing computational models that can accurately predict the enantiomeric excess of a reaction for a given dihydrooxazole-metal complex.

Mechanism-Based Design: Using computational methods to elucidate reaction mechanisms and identify key catalyst-substrate interactions that govern selectivity. pnas.org

Virtual Screening of Ligand Libraries: Employing computational screening to rapidly evaluate large libraries of virtual dihydrooxazole ligands to identify promising candidates for synthesis.

De Novo Design: Using artificial intelligence and machine learning algorithms to design novel dihydrooxazole scaffolds with optimized properties for specific catalytic applications.

Development of Dihydrooxazole Chemistry in Continuous Flow and High-Throughput Screening Systems

The integration of dihydrooxazole chemistry into continuous flow and high-throughput screening platforms represents a significant step towards the modernization and acceleration of catalyst development and application. nih.govresearchgate.net

Continuous Flow Chemistry: Continuous flow systems offer numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. scitube.ioorganic-chemistry.org The development of flow processes for the synthesis of dihydrooxazoles and their use in catalytic reactions can lead to more efficient and reproducible results. labcluster.com

High-Throughput Screening (HTS): HTS techniques enable the rapid screening of large numbers of catalysts and reaction conditions. nih.govnih.gov By combining HTS with automated synthesis and analysis, researchers can quickly identify optimal dihydrooxazole-based catalysts for a desired transformation. biorxiv.org This approach is particularly valuable for discovering catalysts for new and challenging reactions.

The synergy between computational design, HTS, and flow chemistry will be a powerful engine for future innovations in the field of dihydrooxazole-mediated asymmetric catalysis.

Q & A

Basic: What is the optimized synthetic route for (S)-2,4-Diphenyl-4,5-dihydrooxazole with high enantiomeric purity?

The compound is synthesized in three stages starting from (S)-(+)-2-Phenylglycinol. The process includes:

- Stage 1 : Formation of the oxazoline ring via cyclization under reflux conditions.